molecular formula C11H11BrN2O B14287583 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide CAS No. 116275-13-9

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide

Cat. No.: B14287583
CAS No.: 116275-13-9
M. Wt: 267.12 g/mol
InChI Key: GHPLLCSKUCXMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is an organic compound with the molecular formula C11H11BrN2O It is a derivative of propanamide, featuring a bromine atom and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide typically involves the bromination of N-(4-cyanophenyl)-2-methylpropanamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the cyanophenyl group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Formation of N-(4-cyanophenyl)-2-methylpropanamide derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and cyanophenyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the cyanophenyl group can participate in various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-cyanophenyl)benzamide
  • 2-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
  • 2-Chloro-N-(4-cyanophenyl)acetamide

Uniqueness

2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both bromine and cyanophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

116275-13-9

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-N-(4-cyanophenyl)-2-methylpropanamide

InChI

InChI=1S/C11H11BrN2O/c1-11(2,12)10(15)14-9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,14,15)

InChI Key

GHPLLCSKUCXMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.